Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate
Description
Chemical Structure: The compound features a thiophene core substituted at position 2 with an amino group (-NH₂) and at position 3 with an ethyl carboxylate ester (-COOEt). 1) . Molecular Formula: C₁₉H₂₁NO₂S (calculated based on structural data) . Applications: Such 2-aminothiophene derivatives are key intermediates in medicinal chemistry, often explored for antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNHCYRSDOGNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=C(CCCC3)C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-thiophene carbonyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate exhibits notable antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines with an IC50 range indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 23.2 - 49.9 |
| A549 (Lung Cancer) | 30.0 - 45.0 |
The mechanism of action involves inducing apoptosis and cell cycle arrest at the G2/M phase, which suggests its potential as a chemotherapeutic agent .
2. Antioxidant and Antibacterial Activities
In addition to its antitumor effects, this compound has demonstrated antioxidant properties. For instance, it has been evaluated for its ability to scavenge free radicals and showed significant inhibition compared to standard antioxidants like ascorbic acid . Furthermore, its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis has been reported, highlighting its potential in treating infections .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique thiophene structure allows for various modifications leading to the development of novel derivatives with enhanced biological activities. For example:
- Synthesis of Thiophene Derivatives : The compound can be utilized in the synthesis of thiophene-based compounds which are known for their diverse pharmacological activities .
Material Science Applications
The compound's unique properties make it suitable for applications in material science. Its structural characteristics allow it to be integrated into polymer matrices or used as a building block for functional materials with specific electronic or optical properties.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives of this compound:
-
Antitumor Activity Evaluation
A study focused on synthesizing various derivatives and assessing their biological activity against multiple cancer cell lines. The results indicated that modifications at specific positions on the thiophene ring could enhance antitumor efficacy . -
Antioxidant Studies
Research involving the evaluation of antioxidant properties through various assays demonstrated that certain derivatives exhibited superior free radical scavenging activity compared to standard antioxidants .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substituent Modifications on the Thiophene Ring
Key Observations :
- Chlorophenyl derivatives exhibit higher acute toxicity (e.g., skin/eye irritation) due to electron-withdrawing effects .
Variations in the Amino Group
Key Observations :
- Thioureido derivatives demonstrate antifungal activity due to hydrogen-bonding interactions with microbial enzymes .
- Acrylamide-linked analogs show enhanced solubility but reduced metabolic stability .
Gewald Reaction
The target compound and analogs (e.g., entries) are synthesized via the Gewald reaction, which condenses ketones, α-cyanoesters, and elemental sulfur to form 2-aminothiophenes .
- Yield Comparison: Target compound: ~22% yield (similar to ’s 22% yield for a hydroxyl-substituted analog) . Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate: 65–70% yield under optimized conditions .
Petasis Multicomponent Reaction
highlights a Petasis reaction to synthesize hydroxyl-substituted analogs, achieving moderate yields (22%) but enabling diverse functionalization .
Physicochemical and Toxicological Properties
Biological Activity
Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.43 g/mol. The compound features a thiophene ring fused with a tetrahydronaphthalene moiety, which is critical for its biological activity.
1. Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Induces apoptosis via mitochondrial pathway |
| HT29 (Colon Cancer) | 1.98 ± 1.22 | Inhibits cell proliferation and induces cell cycle arrest |
| Jurkat (Leukemia) | < 0.50 | Disrupts Bcl-2 protein interactions |
The compound's ability to induce apoptosis has been attributed to its interaction with the mitochondrial pathway and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .
2. Anti-inflammatory Effects
This compound has shown promising anti-inflammatory properties in various preclinical studies. In one study involving animal models of inflammation:
- The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- It demonstrated efficacy in reducing edema and pain response in carrageenan-induced paw edema models.
These findings suggest that the compound may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway and reducing oxidative stress .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It influences cell cycle regulators such as cyclins and CDKs, effectively halting proliferation in susceptible cell lines.
- Inflammation Modulation : By downregulating inflammatory mediators and pathways, it helps mitigate chronic inflammation associated with various diseases.
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 breast cancer cells treated with this compound:
- A dose-dependent decrease in cell viability was observed.
- Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptosis.
Case Study 2: In Vivo Anti-inflammatory Activity
In vivo studies using a rat model for arthritis showed that administration of the compound resulted in:
- Significant reduction in joint swelling.
- Histological examination indicated decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
